molecular formula C12H15NO B1316415 3H-Spiro[1-benzofuran-2,4'-piperidine] CAS No. 71916-73-9

3H-Spiro[1-benzofuran-2,4'-piperidine]

Cat. No. B1316415
Key on ui cas rn: 71916-73-9
M. Wt: 189.25 g/mol
InChI Key: ZELCJNKQCKIECO-UHFFFAOYSA-N
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Patent
US04166119

Procedure details

A solution of 5.3 g of 2,3-dihydro-1'-benzylspiro[benzofuran-2,4'-piperidine], free base of Example 1, in 250 ml of isopropyl alcohol is hydrogenated in a Paar shaker, 50 psig, 65°-70° C., with 1 g of a 10% palladium/carbon catalyst until the uptake of hydrogen is completed. Thereafter, the solution is successively permitted to cool to ambient temperature, filtered and concentrated to dryness, leaving a white solid. The solid is dissolved in a benzene-ether mixture, the solution is filtered through celite and then concentrated again, providing a white solid which, upon trituration with ether, provides the product, 2,3-dihydrospiro[benzofuran-2,4'-piperidine], mp 56°-58.5° C.
Quantity
5.3 g
Type
reactant
Reaction Step One
Name
base
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
[Compound]
Name
benzene-ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][C:11]2([CH2:17][C:16]3[CH:18]=[CH:19][CH:20]=[CH:21][C:15]=3[O:14]2)[CH2:10][CH2:9]1)C1C=CC=CC=1.Cl.C(N1CCC2(CC3C=CC=CC=3O2)CC1)C1C=CC=CC=1.[H][H].CCOCC>C(O)(C)C.[Pd]>[NH:8]1[CH2:13][CH2:12][C:11]2([CH2:17][C:16]3[CH:18]=[CH:19][CH:20]=[CH:21][C:15]=3[O:14]2)[CH2:10][CH2:9]1 |f:1.2|

Inputs

Step One
Name
Quantity
5.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC2(CC1)OC1=C(C2)C=CC=C1
Step Two
Name
base
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)N1CCC2(CC1)OC1=C(C2)C=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(C)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Six
Name
benzene-ether
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
leaving a white solid
FILTRATION
Type
FILTRATION
Details
the solution is filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated again
CUSTOM
Type
CUSTOM
Details
providing a white solid which

Outcomes

Product
Name
Type
product
Smiles
N1CCC2(CC1)OC1=C(C2)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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